molecular formula C18H17N3O3 B7699432 N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No.: B7699432
M. Wt: 323.3 g/mol
InChI Key: ZXYQQKQIXQEVRR-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Attachment of the Phenyl Group: : The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.

  • Formation of the Benzamide Core: : The benzamide core is formed by reacting the oxadiazole intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine (TEA).

  • Introduction of the Methoxyethyl Group: : The final step involves the alkylation of the amide nitrogen with 2-methoxyethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the benzamide core, potentially leading to the formation of amines or alcohols.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring and the benzamide core are key structural features that enable binding to these targets, potentially inhibiting or modulating their activity. The methoxyethyl group may enhance the compound’s solubility and cellular uptake, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide: Similar structure but with an acetamide core instead of a benzamide.

    N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoate: Similar structure but with a benzoate ester instead of a benzamide.

    N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline: Similar structure but with an aniline core instead of a benzamide.

Uniqueness

N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to its combination of a benzamide core, an oxadiazole ring, and a methoxyethyl group. This combination imparts specific chemical and biological properties that are distinct from other similar compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-12-11-19-17(22)14-9-5-6-10-15(14)18-20-16(21-24-18)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYQQKQIXQEVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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